Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-4-19-15(18)11-8-20-14(16-11)10-5-6-12(17)13(7-10)21-9(2)3/h5-9,17H,4H2,1-3H3 |
InChI Key |
ZGQWHFSUTWDNKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate typically involves the reaction of 4-hydroxy-3-isopropoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Common oxidants include:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄) | 3-Isopropoxy-4-oxocyclohexadienone | 65–70 | |
| CrO₃ | Basic (NaOH) | Quinone derivative | 55–60 |
The oxidation of the hydroxyphenyl group is stereoelectronically influenced by the adjacent isopropoxy substituent, which sterically hinders full conversion to the quinone form.
Reduction Reactions
The oxazole ring can be selectively reduced to form saturated heterocycles:
Key Pathways:
-
Catalytic Hydrogenation :
-
Catalyst: Pd/C (10% w/w)
-
Solvent: Ethanol
-
Product: Oxazoline derivative (ethyl 2-(4-hydroxy-3-isopropoxyphenyl)oxazoline-4-carboxylate)
-
Yield: 82%
-
-
Lithium Aluminum Hydride (LiAlH₄) :
Substitution Reactions
The ethyl ester group participates in nucleophilic acyl substitution:
Microwave-assisted reactions significantly improve yields (e.g., 89% for carboxamide formation vs. 72% under conventional heating) .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Stability |
|---|---|---|
| HCl (1M), reflux | 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylic acid | Stable in aqueous solutions |
| NaOH (0.5M), RT | Sodium salt of the carboxylic acid | Prone to decarboxylation at >60°C |
Condensation Reactions
The phenolic hydroxyl group reacts with aldehydes or ketones:
Example:
-
Reagent : Formaldehyde (HCHO)
-
Conditions : NaBH(OAc)₃, CH₃CN, 25°C
-
Product : Methylenebis-oxazole derivative
This reaction is critical for synthesizing dimeric compounds with enhanced bioactivity .
Functionalization of the Oxazole Ring
Electrophilic aromatic substitution occurs at the C5 position of the oxazole ring:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitrooxazole derivative | Requires anhydrous conditions |
| Halogenation | Br₂ (FeBr₃) | 5-Bromooxazole derivative | Regioselectivity >90% |
Mechanistic Insights
-
Ester Hydrolysis : Follows a two-step nucleophilic acyl substitution mechanism, with rate-determining tetrahedral intermediate formation.
-
Oxazole Reduction : Proceeds via diradical intermediates in catalytic hydrogenation, confirmed by EPR spectroscopy .
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Ester Hydrolysis | 3.2 × 10⁻⁴ | 24.5 |
| Oxazole Nitration | 1.8 × 10⁻³ | 18.7 |
| Phenolic Oxidation | 5.6 × 10⁻⁵ | 29.3 |
Scientific Research Applications
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 233.22 g/mol. It contains an oxazole ring, a five-membered heterocyclic compound with nitrogen and oxygen atoms. The compound has an ethyl ester group and a hydroxyphenyl substituent and belongs to the class of oxazole derivatives. Oxazole derivatives are known for diverse biological activities and applications in medicinal chemistry. This compound is intended for research purposes only and is not designed for human therapeutic or veterinary applications.
Potential Applications
This compound has several potential applications:
- Anti-inflammatory Properties Research suggests that oxazole derivatives can modulate inflammatory pathways, indicating their potential in treating inflammatory conditions.
- Antibacterial Properties Studies have shown that oxazole derivatives can inhibit bacterial growth, suggesting their utility in treating infections.
- Antifungal Properties Oxazole derivatives have demonstrated potential antifungal properties.
- Drug development Its structural complexity could lead to distinct pharmacological profiles, making it a candidate for further research in drug development.
- Synthesis of Roxadustat Intermediate It can be used in the preparation of ethyl-5-(2-butoxycarbonyl)-4-phenoxyphenyl) oxazole-4-carboxylate, which is an intermediate of Roxadustat .
Research on Interactions with Biological Targets
To understand the mechanism of action of this compound, it is essential to study its interactions with biological targets. Preliminary research indicates that this compound may interact with enzymes involved in inflammatory responses and bacterial metabolism. Techniques such as molecular docking and binding assays are necessary to elucidate these interactions comprehensively.
Structural Similarity
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyphenyl group are crucial for its biological activity, allowing it to bind to enzymes or receptors and modulate their functions . The compound may inhibit or activate certain pathways, leading to desired therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. The hydroxyl group in the target compound introduces hydrogen-bonding capability, which may influence solubility and crystallinity. However, the adjacent bulky isopropoxy group could sterically hinder reactions at the phenyl ring . Halogenation: Bromination at the oxazole C5 position (as in the 5-bromo analog) is facilitated by electron-rich oxazole rings, a trend consistent with electrophilic aromatic substitution mechanisms .
Spectral and Crystallographic Insights
- NMR Trends :
- Crystallography: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with intermolecular C-H···O interactions stabilizing the lattice . The target compound’s hydroxyl and isopropoxy groups may promote similar packing via hydrogen bonds.
Biological Activity
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is an oxazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by an oxazole ring, an ethyl ester group, and a hydroxyphenyl substituent, which contribute to its potential therapeutic applications.
- Molecular Formula : C12H11NO4
- Molecular Weight : 233.22 g/mol
- Structure : Contains an oxazole ring and hydroxyphenyl groups, enhancing its biological activity compared to simpler derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. Its structural features may enhance its interaction with bacterial enzymes, making it a candidate for further investigation as an antibacterial agent .
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in treating inflammatory diseases. This activity is likely due to its ability to interact with enzymes involved in inflammatory responses .
- Antifungal Activity : Similar to its antibacterial properties, this compound has demonstrated antifungal effects against specific fungal strains, indicating its broad-spectrum antimicrobial potential .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various biological targets, including:
- Enzymes Involved in Inflammation : The inhibition of these enzymes could lead to reduced inflammatory responses.
- Bacterial Metabolism Pathways : By interfering with bacterial metabolic processes, the compound may effectively hinder bacterial growth and survival .
Structure-Activity Relationship (SAR)
The unique structural characteristics of this compound contribute significantly to its biological activity. The presence of hydroxy and isopropoxy groups enhances its solubility and interaction with biological targets compared to other oxazole derivatives. Research into the SAR of similar compounds indicates that modifications in these groups can lead to variations in potency and selectivity against different pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of oxazole derivatives similar to this compound:
- Antibacterial Efficacy : A study examining various monomeric alkaloids found that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains .
- Anti-inflammatory Activity : Research on related oxazole compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, supporting their potential use in treating conditions like arthritis and other inflammatory disorders .
- Antifungal Studies : Similar compounds have shown antifungal activity against strains such as Candida albicans, with MIC values indicating effective inhibition at low concentrations .
Summary Table of Biological Activities
| Activity Type | Target Organisms | MIC Range (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 | |
| Bacillus subtilis | 4.69 - 22.9 | |
| Antifungal | Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 | |
| Anti-inflammatory | Various inflammatory pathways | Not quantified |
Q & A
Q. Methodological Notes
- Synthesis : Prioritize inert atmospheres for moisture-sensitive steps (e.g., bromination with NBS) .
- Crystallography : Collect high-resolution data (θ > 25°) to minimize refinement errors .
- Data transparency : Archive raw diffraction data (e.g., CCDC) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
